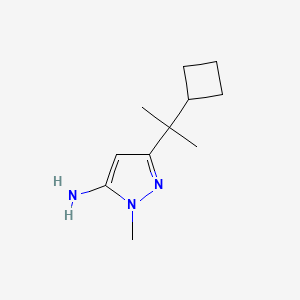![molecular formula C11H15NOS B13064351 {2-[(Thiolan-3-yl)amino]phenyl}methanol](/img/structure/B13064351.png)
{2-[(Thiolan-3-yl)amino]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(Thiolan-3-yl)amino]phenyl}methanol is a chemical compound with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol . This compound is characterized by the presence of a thiolane ring attached to an amino group, which is further connected to a phenylmethanol moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Thiolan-3-yl)amino]phenyl}methanol typically involves the reaction of thiolane derivatives with aminophenylmethanol under controlled conditions. One common method includes the esterification of an acid with methanol, followed by boiling in 2-propanol with hydrazine monohydrate . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories and chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
{2-[(Thiolan-3-yl)amino]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can result in various substituted phenylmethanol derivatives.
Scientific Research Applications
{2-[(Thiolan-3-yl)amino]phenyl}methanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[(Thiolan-3-yl)amino]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound’s thiolane ring and amino group play crucial roles in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
{2-[(Thiolan-2-yl)amino]phenyl}methanol: Similar structure but with the thiolane ring attached at a different position.
{2-[(Thiolan-4-yl)amino]phenyl}methanol: Another isomer with the thiolane ring attached at the fourth position.
{2-[(Tetrahydrothiophen-3-yl)amino]phenyl}methanol: Contains a tetrahydrothiophene ring instead of a thiolane ring.
Uniqueness
{2-[(Thiolan-3-yl)amino]phenyl}methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
[2-(thiolan-3-ylamino)phenyl]methanol |
InChI |
InChI=1S/C11H15NOS/c13-7-9-3-1-2-4-11(9)12-10-5-6-14-8-10/h1-4,10,12-13H,5-8H2 |
InChI Key |
XICOJQMQGJWGLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NC2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl8-amino-2-azadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B13064316.png)

![4-[(Methylsulfanyl)methyl]cyclohexane-1-thiol](/img/structure/B13064325.png)



![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine](/img/structure/B13064341.png)


